8-Bromo-2-chloro-5-methoxyquinazolin-4-amine
Overview
Description
8-Bromo-2-chloro-5-methoxyquinazolin-4-amine is a chemical compound with the molecular formula C9H7BrClN3O and a molecular weight of 288.53 g/mol . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7BrClN3O/c1-15-5-3-2-4(10)7-6(5)8(12)14-9(11)13-7/h2-3H,1H3,(H2,12,13,14) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
8-Bromo-2-chloro-5-methoxyquinazolin-4-amine serves as a key intermediate in drug discovery, demonstrating its utility in the synthesis of various chemical compounds. A study highlighted its synthesis from 6-bromo-2-fluoro-3-methoxybenzaldehyde, emphasizing improvements in yield and purity through a telescoping process, significantly contributing to medicinal chemistry by facilitating the quick supply of this compound to laboratories (Nishimura & Saitoh, 2016). Another research focused on the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives, including similar structures, showing their potential in cytotoxic activity against various cancer cell lines and studying their fluorescence properties for biomedical applications (Kadrić et al., 2014).
Crystal Structure and Biological Activity
Research on the halogenated hydrocarbon amination reaction of similar quinazoline compounds has led to the discovery of molecules with anti-Mycobacterium phlei activity. The structural determination through X-ray diffraction and DFT calculations provides insight into their three-dimensional structure and electronic properties, facilitating the exploration of their biological activities (Bai et al., 2012).
Cytotoxicity and Anticancer Potential
Quinazoline derivatives exhibit significant potential in anticancer research. For instance, novel polycarbo-substituted imidazo[1,2-c]quinazolines were studied for their cytotoxicity against human breast adenocarcinoma and cervical cancer cells, showcasing the therapeutic potential of quinazoline-based compounds in oncology (Khoza et al., 2015). Additionally, 4-aminoquinazoline derivatives labeled with F-18 were synthesized and evaluated as potential PET imaging agents for tumor detection, highlighting their role in diagnostic imaging and tumor biology (Chen et al., 2012).
Chemosensors and Environmental Monitoring
The synthesis of quinoline derivatives, including those related to this compound, has applications in environmental monitoring and chemical sensing. A study describes the development of a quinoline-appended crown ether as a selective chemosensor for cadmium, demonstrating its utility in detecting metal ions in waste effluents and food products, contributing to environmental safety and public health (Prodi et al., 2001).
Safety and Hazards
Properties
IUPAC Name |
8-bromo-2-chloro-5-methoxyquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3O/c1-15-5-3-2-4(10)7-6(5)8(12)14-9(11)13-7/h2-3H,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFADVIFMFSYBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)N=C(N=C2N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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